molecular formula C9H19NS B14461617 4-Pentylthiomorpholine CAS No. 72662-79-4

4-Pentylthiomorpholine

Cat. No.: B14461617
CAS No.: 72662-79-4
M. Wt: 173.32 g/mol
InChI Key: LFNZTDLVXSLRAI-UHFFFAOYSA-N
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Description

4-Pentylthiomorpholine is a chemical compound characterized by a morpholine ring substituted with a pentyl group and a sulfur atom. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pentylthiomorpholine typically involves the reaction of morpholine with pentyl halides in the presence of a base. The reaction proceeds through nucleophilic substitution, where the nitrogen atom in the morpholine ring attacks the carbon atom of the pentyl halide, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Pentylthiomorpholine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols.

    Substitution: The pentyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Alkyl halides or aryl halides in the presence of a base are commonly used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various alkyl or aryl-substituted thiomorpholines.

Scientific Research Applications

4-Pentylthiomorpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for various pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Pentylthiomorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfur atom in the compound can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: Lacks the pentyl group and sulfur atom.

    Thiophene: Contains a sulfur atom but has a different ring structure.

    Piperidine: Similar ring structure but lacks the sulfur atom.

Uniqueness

4-Pentylthiomorpholine is unique due to the presence of both a morpholine ring and a pentyl group, along with a sulfur atom. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

72662-79-4

Molecular Formula

C9H19NS

Molecular Weight

173.32 g/mol

IUPAC Name

4-pentylthiomorpholine

InChI

InChI=1S/C9H19NS/c1-2-3-4-5-10-6-8-11-9-7-10/h2-9H2,1H3

InChI Key

LFNZTDLVXSLRAI-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1CCSCC1

Origin of Product

United States

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